molecular formula C11H14F3NO B14862355 2-(3,5-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine

2-(3,5-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine

Cat. No.: B14862355
M. Wt: 233.23 g/mol
InChI Key: ZHARLUJCKBRCCC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound characterized by the presence of a trifluoropropylamine group attached to a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 3,5-dimethylphenol with 3,3,3-trifluoropropylamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with 3,3,3-trifluoropropylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoropropylamine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkoxides or amines in aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets. The trifluoropropylamine group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine: Similar structure but with a methyl group instead of a trifluoropropyl group.

    2-(3,5-Dimethyl-phenoxy)-ethanol: Contains an ethanol group instead of a trifluoropropylamine group.

    2-(3,5-Dimethyl-phenoxy)-N-(3-pyridinylmethyl)propanamide: Contains a pyridinylmethyl group and a propanamide group.

Uniqueness

2-(3,5-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of the trifluoropropylamine group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique reactivity.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-7-3-8(2)5-9(4-7)16-10(6-15)11(12,13)14/h3-5,10H,6,15H2,1-2H3

InChI Key

ZHARLUJCKBRCCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(CN)C(F)(F)F)C

Origin of Product

United States

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